3,6-Diiodopyridazine

Description

The exact mass of the compound 3,6-Diiodopyridazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69818. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Diiodopyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diiodopyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

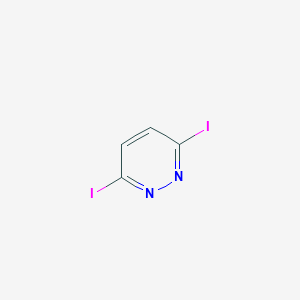

Structure

3D Structure

Properties

IUPAC Name |

3,6-diiodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLHXKPPHRIJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290589 | |

| Record name | 3,6-diiodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20698-04-8 | |

| Record name | 20698-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-diiodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diiodopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,6-Diiodopyridazine from 3,6-Dichloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-diiodopyridazine, a valuable building block in medicinal chemistry and materials science, starting from the readily available 3,6-dichloropyridazine. While a specific, detailed experimental protocol for this transformation is not extensively documented in readily available literature, this guide outlines a feasible synthetic approach based on established chemical principles, primarily the Finkelstein halogen exchange reaction.

Reaction Principle: The Finkelstein Reaction

The conversion of 3,6-dichloropyridazine to 3,6-diiodopyridazine is a nucleophilic aromatic substitution reaction. The core principle involves the displacement of the chloride ions by iodide ions. This type of halogen exchange is commonly referred to as the Finkelstein reaction. The reaction is typically driven to completion by using a large excess of an iodide salt and a solvent in which the resulting chloride salt is poorly soluble, thus shifting the reaction equilibrium towards the product. For aromatic systems, this reaction can be more challenging than for aliphatic halides and may require elevated temperatures or the use of a catalyst.

Proposed Experimental Protocol

The following protocol is a proposed method based on the successful mono-iodination of 3,6-dichloropyridazine and general principles of the Finkelstein reaction. Researchers should consider this a starting point for optimization.

Materials:

-

3,6-Dichloropyridazine

-

Sodium Iodide (NaI)

-

Hydriodic Acid (HI, 57% in water)

-

N,N-Dimethylformamide (DMF) or Propionitrile

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloropyridazine (1.0 eq) and a significant excess of sodium iodide (4.0-6.0 eq).

-

Solvent and Catalyst Addition: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or propionitrile. To facilitate the reaction, a catalytic amount of hydriodic acid (e.g., 0.1-0.2 eq) can be added. The use of an acid catalyst can help in the protonation of the pyridazine nitrogen, making the ring more susceptible to nucleophilic attack.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 120-150°C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require several hours to proceed to completion.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), a saturated aqueous solution of sodium bicarbonate (to neutralize any acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 3,6-diiodopyridazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield is an estimate and will depend on the optimization of the reaction conditions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) | Physical State |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 1.0 | Solid |

| Sodium Iodide | NaI | 149.89 | 4.0 - 6.0 | Solid |

| Hydriodic Acid (57%) | HI | 127.91 | 0.1 - 0.2 | Liquid |

| 3,6-Diiodopyridazine | C₄H₂I₂N₂ | 331.88 | Target Product | Solid |

Visualizing the Workflow and Reaction

To further clarify the experimental process and the chemical transformation, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in the synthesis of 3,6-diiodopyridazine.

Caption: The overall chemical transformation from 3,6-dichloropyridazine to 3,6-diiodopyridazine.

Safety Considerations

-

3,6-Dichloropyridazine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Hydriodic Acid: Is a corrosive acid. Handle with extreme care, using appropriate PPE.

-

N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and may have reproductive toxicity. Use only in a well-ventilated fume hood.

-

High Temperatures: The reaction is conducted at elevated temperatures, posing a risk of burns. Use appropriate heating equipment and take necessary precautions.

This guide provides a foundational understanding and a practical starting point for the synthesis of 3,6-diiodopyridazine. As with any chemical synthesis, careful planning, adherence to safety protocols, and methodical optimization are crucial for a successful outcome.

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Diiodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-diiodopyridazine, a versatile heterocyclic intermediate crucial in the development of novel pharmaceuticals and advanced materials. This document details the synthetic pathways, experimental protocols, and in-depth characterization data for this compound.

Introduction

3,6-Diiodopyridazine (CAS No. 20698-04-8) is a key building block in organic synthesis, valued for its two reactive C-I bonds that readily participate in various cross-coupling reactions. This reactivity allows for the introduction of diverse functionalities onto the pyridazine core, making it an attractive scaffold for the design of molecules with potential applications in light-emitting materials and medicinal chemistry.

Synthesis of 3,6-Diiodopyridazine

The primary synthetic route to 3,6-diiodopyridazine involves a two-step process starting from maleic anhydride. The first step is the synthesis of the precursor, 3,6-dichloropyridazine, which is then converted to the target molecule via a Finkelstein-type reaction.

Step 1: Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is prepared from the corresponding diol, pyridazine-3,6-diol (maleic hydrazide), through chlorination.

Experimental Protocol:

To a 2-liter round-bottom flask under a nitrogen atmosphere, 125 g (1115 mmol) of pyridazine-3,6-diol is charged. To this, 520 ml (5576 mmol) of phosphorus oxychloride (POCl₃) is added at room temperature. The reaction mixture is then heated to 80 °C and stirred overnight. After the reaction is complete, the excess POCl₃ is removed under high vacuum at 55-60 °C to obtain a thick mass. This residue is diluted with 1 L of ethyl acetate (EtOAc) and the resulting solution is slowly quenched by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH reaches approximately 8. The organic and aqueous layers are separated, and the aqueous layer is extracted twice with 500 mL portions of EtOAc. The combined organic layers are washed with 1 L of water, followed by 1 L of brine, and then dried over anhydrous sodium sulfate. The solvent is removed by filtration and concentration under vacuum. The resulting solid is further dried under vacuum at 50 °C to yield 3,6-dichloropyridazine.

Step 2: Synthesis of 3,6-Diiodopyridazine

The conversion of 3,6-dichloropyridazine to 3,6-diiodopyridazine is achieved through a halogen exchange reaction, a classic example of the Finkelstein reaction.[1]

Experimental Protocol:

The synthesis of 3,6-diiodopyridazine is performed by treating 3,6-dichloropyridazine with a solution of sodium iodide and hydriodic acid in dry acetone.[1] While the exact molar ratios and reaction times are not explicitly detailed in the available literature, a general procedure for an aromatic Finkelstein reaction can be adapted.

A solution of 3,6-dichloropyridazine in dry acetone is treated with an excess of sodium iodide. A catalytic amount of hydriodic acid is added to facilitate the reaction. The reaction mixture is stirred, likely at an elevated temperature, and the progress is monitored by a suitable technique like thin-layer chromatography. The reaction is driven to completion by the precipitation of sodium chloride from the acetone solution. Upon completion, the reaction mixture is filtered to remove the precipitated salt. The filtrate is then concentrated, and the crude product is purified, typically by column chromatography on silica gel using a suitable eluent such as dichloromethane, to afford pure 3,6-diiodopyridazine.[1]

Characterization of 3,6-Diiodopyridazine

A comprehensive characterization of 3,6-diiodopyridazine is essential to confirm its identity and purity. The following tables summarize the key physical and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| CAS Number | 20698-04-8 | |

| Molecular Formula | C₄H₂I₂N₂ | |

| Molecular Weight | 331.88 g/mol | |

| Appearance | White to beige solid/crystals | |

| Melting Point | 155-160 °C |

Spectroscopic Data

While a complete set of publicly available spectra for 3,6-diiodopyridazine is limited, data for its precursor and related compounds, along with theoretical predictions, provide a strong basis for its characterization.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A systematic analysis of the ¹³C NMR spectra of 17 different 3,6-disubstituted pyridazines, including 3,6-diiodopyridazine, has been reported.[1] The spectra were recorded in DMSO-d₆ solution. The chemical shifts for the carbon atoms of the pyridazine ring in 3,6-diiodopyridazine are presented below.[1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 / C-6 | 131.6 |

| C-4 / C-5 | 132.2 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Detailed IR data for 3,6-diiodopyridazine is not available in the searched results. However, the spectrum is expected to show characteristic absorptions for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyridazine ring, and C-I stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of 3,6-diiodopyridazine would be expected to show a molecular ion peak (M⁺) at m/z 332, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of iodine atoms and potentially the pyridazine ring fragmentation.

Applications in Research and Development

3,6-Diiodopyridazine serves as a valuable intermediate in the synthesis of a wide range of functional molecules. Its ability to undergo sequential and selective cross-coupling reactions at the 3- and 6-positions allows for the construction of complex molecular architectures. This has led to its use in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The pyridazine core can be incorporated into conjugated systems to tune the electronic and photophysical properties of materials used in OLEDs.

-

Pharmaceuticals: The pyridazine scaffold is present in a number of biologically active compounds. 3,6-Diiodopyridazine provides a convenient entry point for the synthesis of novel drug candidates.

-

Agrochemicals: Pyridazine derivatives have also found applications in the agricultural sector as herbicides and pesticides.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 3,6-diiodopyridazine. The synthetic route via 3,6-dichloropyridazine is a well-established and efficient method. While a complete set of characterization data is not fully available in the public domain, the provided information from various sources offers a solid foundation for researchers working with this important heterocyclic building block. Further detailed spectroscopic analysis would be beneficial for the scientific community.

References

In-Depth Technical Guide to 3,6-Diiodopyridazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodopyridazine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactive iodine substituents make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 3,6-diiodopyridazine, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the realm of drug discovery.

Physical and Chemical Properties

3,6-Diiodopyridazine is a solid at room temperature with a melting point in the range of 155-160 °C.[1] It is characterized by the presence of a pyridazine ring substituted with two iodine atoms at the 3 and 6 positions. The high reactivity of the carbon-iodine bonds is a key feature, enabling a variety of cross-coupling reactions.[2]

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂I₂N₂ | [1] |

| Molecular Weight | 331.88 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 155-160 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water and low polarity organic solvents. Soluble in common strong polar organic solvents. | [3] |

| CAS Number | 20698-04-8 | [1] |

Spectral Data

-

¹H NMR: A single peak in the aromatic region is expected due to the symmetrical nature of the molecule. For the analogous 3,6-dichloropyridazine, a singlet is observed.[4]

-

¹³C NMR: Two distinct signals are expected, one for the carbon atoms bearing the iodine substituents and another for the unsubstituted carbon atoms in the pyridazine ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-H stretching of the aromatic ring, C=N stretching of the pyridazine ring, and C-I stretching are expected.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of iodine atoms and cleavage of the pyridazine ring.

Experimental Protocols

Synthesis of 3,6-Diiodopyridazine

While a specific, detailed protocol for 3,6-diiodopyridazine is not widely published, a general and analogous method can be derived from the synthesis of similar dihalopyridazines, such as 3,6-dibromopyridazine and 3,6-dichloropyridazine.[5][6] The synthesis typically involves a two-step process starting from maleic anhydride.

Step 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol)

A common precursor for dihalopyridazines is maleic hydrazide, which can be synthesized from maleic anhydride and hydrazine.[5]

-

Reaction: Maleic anhydride is reacted with hydrazine hydrate in a suitable solvent, often water or a lower alcohol, under reflux.[5][7]

-

Work-up: The reaction mixture is cooled, and the resulting precipitate of maleic hydrazide is isolated by filtration, washed, and dried.[5]

Step 2: Halogenation of Maleic Hydrazide

The conversion of maleic hydrazide to 3,6-diiodopyridazine would involve an iodinating agent. While phosphorus oxybromide (POBr₃) is used for bromination and phosphorus oxychloride (POCl₃) for chlorination, a suitable iodinating reagent would be required for the synthesis of the diiodo derivative.[5][6] A plausible, though not explicitly documented, approach could involve reagents like phosphorus triiodide (PI₃) or a mixture of iodine and a reducing agent.

Note: The following is a generalized procedure based on analogous reactions and should be optimized for safety and yield.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place maleic hydrazide and a suitable solvent.

-

Reagent Addition: Slowly add the iodinating agent to the reaction mixture. The reaction may be exothermic and require cooling.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with a basic solution to neutralize any acidic byproducts. The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield pure 3,6-diiodopyridazine.

Chemical Reactivity and Applications in Drug Development

The two iodine atoms in 3,6-diiodopyridazine are excellent leaving groups, making the compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[2] This reactivity allows for the introduction of a wide range of substituents at the 3 and 6 positions of the pyridazine ring, enabling the synthesis of diverse molecular scaffolds.

The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of 3,6-disubstituted pyridazines have shown promise as anticancer agents, with some exhibiting inhibitory activity against cyclin-dependent kinases (CDKs).[8] The ability to readily functionalize the 3,6-diiodopyridazine core makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Logical Workflow for Drug Discovery using 3,6-Diiodopyridazine

Caption: A generalized workflow for utilizing 3,6-diiodopyridazine in a drug discovery program.

Conclusion

3,6-Diiodopyridazine is a key synthetic intermediate with significant potential in the development of new chemical entities for various applications, most notably in the pharmaceutical industry. Its well-defined physical properties and the high reactivity of its carbon-iodine bonds make it an ideal starting material for the construction of complex molecular architectures. Further research into the biological activities of its derivatives is likely to uncover new therapeutic agents.

References

- 1. 3,6-Diiodopyridazine 97 20698-04-8 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3,6-Dichloropyridazine(141-30-0) 1H NMR [m.chemicalbook.com]

- 5. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-diiodopyridazine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-diiodopyridazine (CAS No. 20698-04-8), a versatile heterocyclic building block. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and subsequent functionalization through cross-coupling reactions, and explores its applications in the synthesis of advanced materials and biologically active compounds. Particular attention is given to the role of the pyridazine scaffold in medicinal chemistry, including its emerging potential as a pharmacophore in anticancer drug discovery.

Physicochemical Properties

3,6-diiodopyridazine is a halogenated pyridazine derivative that serves as a key intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20698-04-8 | N/A |

| Molecular Formula | C₄H₂I₂N₂ | |

| Molecular Weight | 331.88 g/mol | |

| Appearance | White to beige powder, crystals, or flakes | N/A |

| Melting Point | 155-160 °C | N/A |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥97% |

Synthesis of 3,6-diiodopyridazine

The synthesis of 3,6-diiodopyridazine is typically achieved through a two-step process starting from maleic anhydride. The initial step involves the formation of 3,6-dihydroxypyridazine, which is subsequently chlorinated to yield 3,6-dichloropyridazine. The final step is a Finkelstein reaction to replace the chlorine atoms with iodine.

Experimental Protocol: Synthesis of 3,6-dichloropyridazine

This protocol is adapted from established procedures for the synthesis of 3,6-dichloropyridazine.[2][3][4][5]

Step 1: Synthesis of 3,6-dihydroxypyridazine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride (1.0 eq) and water.

-

Slowly add hydrazine hydrate (1.1-1.3 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3,6-dihydroxypyridazine.

Step 2: Synthesis of 3,6-dichloropyridazine

-

In a three-necked flask under a nitrogen atmosphere, add 3,6-dihydroxypyridazine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

-

Heat the reaction mixture to 80-125 °C and stir for 4-12 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous ammonia to a pH of ~8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3,6-diiodopyridazine via Finkelstein Reaction

This is a generalized protocol for the Finkelstein reaction to produce 3,6-diiodopyridazine from 3,6-dichloropyridazine.[6][7][8][9]

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add an excess of sodium iodide (NaI, 2.2-3.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If acetone is used as the solvent, the precipitated sodium chloride can be removed by filtration.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 3,6-diiodopyridazine.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. Finkelstein Reaction [organic-chemistry.org]

Solubility Profile of 3,6-Diiodopyridazine in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-diiodopyridazine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers, scientists, and drug development professionals in their experimental design.

Introduction

3,6-Diiodopyridazine is a versatile heterocyclic building block used in organic synthesis. The iodine atoms at the 3 and 6 positions serve as reactive sites for various cross-coupling reactions, such as Sonogashira and Suzuki couplings, enabling the construction of complex molecules.[1] These subsequent molecules have applications in the development of light-emitting materials and as pharmaceutical intermediates.[2]

Understanding the solubility of 3,6-diiodopyridazine in organic solvents is a critical parameter for optimizing reaction conditions, developing purification strategies (such as crystallization), and for its use in various formulations. This guide addresses the current gap in public domain data by providing a detailed methodology for researchers to determine these solubility profiles.

Physicochemical Properties of 3,6-Diiodopyridazine

A summary of the key physicochemical properties of 3,6-diiodopyridazine is presented below. These properties are essential for designing solubility experiments and for interpreting the results.

| Property | Value | Reference |

| Molecular Formula | C₄H₂I₂N₂ | |

| Molecular Weight | 331.88 g/mol | |

| Appearance | Solid | |

| Melting Point | 155-160 °C | |

| Storage Temperature | 2-8°C |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 3,6-diiodopyridazine in a range of organic solvents is not extensively reported in publicly accessible literature. While solubility data for other pyridazine derivatives like 6-phenyl-pyridazin-3(2H)-one and 4-amino-3,6-dichloropyridazine are available, these values are not directly transferable.[3][4][5][6] Therefore, experimental determination is necessary. The following table is provided as a template for researchers to record their experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Dichloromethane | ||||

| e.g., Acetone | ||||

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., 1,4-Dioxane | ||||

| e.g., Toluene | ||||

| e.g., N,N-Dimethylformamide |

Experimental Protocol for Solubility Determination

The following protocol details the widely used isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent.[7] This method is reliable and allows for reaching thermodynamic equilibrium.

Materials and Equipment

-

3,6-Diiodopyridazine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer. Alternatively, a gravimetric method can be employed.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3,6-diiodopyridazine to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) with continuous agitation. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to the mark with the same solvent. Record the dilution factor.

-

-

Quantitative Analysis (HPLC/UV-Vis Method):

-

Prepare a series of standard solutions of 3,6-diiodopyridazine of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the absorbance or peak area against the concentration of the standard solutions.

-

Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Quantitative Analysis (Gravimetric Method):

-

Carefully transfer a known volume of the clear, filtered supernatant into a pre-weighed, dry container (e.g., a petri dish or evaporating dish).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until a constant weight of the solid residue is achieved.

-

The mass of the dissolved 3,6-diiodopyridazine is the final weight of the container with residue minus the initial tare weight of the container.

-

Calculate the solubility by dividing the mass of the residue by the initial volume of the filtrate used.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

The pyridazine scaffold is a significant heterocycle in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its high dipole moment and hydrogen-bonding capacity, make it a valuable component in designing molecules that interact with biological targets.[8] Pyridazine derivatives have been investigated as anticancer agents, for instance, by targeting cyclin-dependent kinases (CDKs).[9] 3,6-Disubstituted pyridazines, such as 3,6-diiodopyridazine, are foundational intermediates for creating libraries of novel compounds for screening against various therapeutic targets.[9] A thorough understanding of their solubility is the first step in their successful application in high-throughput screening, formulation, and process chemistry within a drug development pipeline.

References

- 1. indiamart.com [indiamart.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. stm.bookpi.org [stm.bookpi.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of 3,6-Diiodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3,6-diiodopyridazine, a key heterocyclic intermediate in organic synthesis and pharmaceutical development. This document details the chemical shifts (δ) and coupling constants (J), presents the experimental protocols for its synthesis and NMR analysis, and includes a visual representation of its molecular structure.

Spectroscopic Data

The NMR spectroscopic data for 3,6-diiodopyridazine were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR data are summarized in the table below. Due to the symmetrical nature of the 3,6-diiodopyridazine molecule, the protons at positions 4 and 5 are chemically equivalent, as are the carbons at positions 3 and 6, and at 4 and 5. This results in a simplified NMR spectrum.

| Nucleus | Position | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Solvent |

| ¹H | H-4, H-5 | 8.24 | - | DMSO-d₆ |

| ¹³C | C-3, C-6 | 125.1 | - | DMSO-d₆ |

| ¹³C | C-4, C-5 | 136.1 | ¹J(C,H) = 175.0 | DMSO-d₆ |

Experimental Protocols

Synthesis of 3,6-Diiodopyridazine

3,6-Diiodopyridazine is synthesized from 3,6-dichloropyridazine via a halogen exchange reaction. The following protocol is based on established literature procedures.

Materials:

-

3,6-Dichloropyridazine

-

Sodium Iodide (NaI)

-

Hydriodic Acid (HI)

-

Dry Acetone

Procedure:

-

A solution of 3,6-dichloropyridazine in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser.

-

Sodium iodide (NaI) and a catalytic amount of hydriodic acid (HI) are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between a suitable organic solvent (e.g., dichloromethane) and water.

-

The organic layer is separated, washed with a sodium thiosulfate solution to remove any remaining iodine, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated to yield the crude 3,6-diiodopyridazine, which can be further purified by recrystallization or column chromatography.

NMR Spectroscopic Analysis

The NMR spectra were recorded on a Bruker AM 400 WB spectrometer.

¹H NMR Spectroscopy:

-

Operating Frequency: 400.14 MHz

-

Solvent: DMSO-d₆

-

Temperature: 30°C

¹³C NMR Spectroscopy:

-

Operating Frequency: 100.63 MHz

-

Solvent: DMSO-d₆

-

Temperature: 30°C

-

Decoupling: Gated decoupling mode was used to acquire spectra with C-H coupling constants.

Molecular Structure and NMR Assignments

The structure of 3,6-diiodopyridazine with the numbering of the atoms is shown below. This numbering is used for the assignment of the NMR signals.

Caption: Molecular structure of 3,6-diiodopyridazine with atom numbering.

Spectroscopic Profile of 3,6-diiodopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,6-diiodopyridazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected spectroscopic data, provides comprehensive experimental protocols for its analysis, and visualizes the analytical workflows.

Introduction

3,6-diiodopyridazine (CAS No. 20698-04-8) is a halogenated pyridazine derivative. Its molecular structure, featuring an aromatic six-membered ring with two adjacent nitrogen atoms and two iodine substituents, makes it a valuable building block in organic synthesis. The iodine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of more complex molecular architectures. A thorough spectroscopic characterization is paramount for confirming the identity and purity of 3,6-diiodopyridazine in any research and development setting. This guide focuses on the primary spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3,6-diiodopyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H and 13C NMR Spectroscopic Data for 3,6-diiodopyridazine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | ~8.0 (Predicted) | Singlet | - | H-4, H-5 |

| 13C | 135.5 | Not Applicable | Not Applicable | C-4, C-5 |

| 13C | 118.9 | Not Applicable | Not Applicable | C-3, C-6 |

Note: 1H NMR data is predicted based on the analysis of similar pyridazine derivatives. 13C NMR data is from a systematic study of 3,6-disubstituted pyridazines.[1]

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for 3,6-diiodopyridazine

| Wavenumber (cm-1) | Intensity | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1550 | Medium | C=N Stretch (in-ring) |

| 1550-1400 | Medium-Strong | C=C Stretch (in-ring) |

| 1200-1000 | Medium | C-H in-plane bending |

| 850-750 | Strong | C-H out-of-plane bending |

| 600-500 | Medium-Strong | C-I Stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for 3,6-diiodopyridazine

| m/z | Ion | Notes |

| 332 | [M]+• | Molecular ion peak. |

| 205 | [M-I]+ | Loss of an iodine atom. |

| 78 | [C4H2N2]+• | Pyridazine radical cation (loss of both iodine atoms). |

Note: The fragmentation pattern is predicted based on the principles of electron ionization mass spectrometry for halogenated heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Data for 3,6-diiodopyridazine

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

| Ethanol | ~250-270 | To be determined experimentally | π → π |

| Ethanol | ~330-350 | To be determined experimentally | n → π |

Note: The absorption maxima are estimated based on data for other pyridazine derivatives. The n → π transition is often of lower intensity.*

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 3,6-diiodopyridazine are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to confirm the molecular structure of 3,6-diiodopyridazine.

Materials:

-

3,6-diiodopyridazine (solid)

-

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

-

5 mm NMR tubes

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 3,6-diiodopyridazine for 1H NMR, or 50-100 mg for 13C NMR, into a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the 1H NMR spectrum using a standard pulse program.

-

Acquire the 13C NMR spectrum using a proton-decoupled pulse program.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Integrate the signals in the 1H spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the signals in the 13C spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3,6-diiodopyridazine by their characteristic vibrational frequencies.

Materials:

-

3,6-diiodopyridazine (solid)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place approximately 1-2 mg of 3,6-diiodopyridazine and 100-200 mg of dry KBr into the agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of the pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm-1.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,6-diiodopyridazine.

Materials:

-

3,6-diiodopyridazine (solid)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

-

Instrument Setup and Data Acquisition:

-

Set the ionization mode to Electron Ionization (EI).

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-400 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+•).

-

Identify the major fragment ions and propose their structures based on the observed mass losses.

-

Analyze the isotopic pattern of the molecular ion and fragment ions containing iodine.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) for 3,6-diiodopyridazine.

Materials:

-

3,6-diiodopyridazine (solid)

-

Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 3,6-diiodopyridazine of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Scan the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If a precise concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of 3,6-diiodopyridazine. The provided data and protocols are essential for researchers, scientists, and drug development professionals to ensure the quality and identity of this important chemical intermediate in their synthetic and analytical workflows. The combination of NMR, IR, MS, and UV-Vis spectroscopy offers a complete picture of the molecule's structure and electronic properties.

References

Commercial Availability and Synthetic Utility of 3,6-Diiodopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodopyridazine (CAS No: 20698-04-8) is a versatile heterocyclic intermediate that has garnered significant attention in organic synthesis and medicinal chemistry.[1] Its unique molecular structure, featuring a pyridazine ring substituted with two iodine atoms at the 3 and 6 positions, makes it a valuable building block for the construction of complex molecules. The high reactivity of the carbon-iodine bonds allows for a variety of cross-coupling reactions, enabling the synthesis of diverse pyridazine derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of the commercial availability of 3,6-diiodopyridazine, detailed synthetic protocols, and its applications in drug discovery and development.

Commercial Availability

3,6-Diiodopyridazine is commercially available from a range of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale development needs. Below is a summary of representative suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 97% | Gram to multi-gram scale | 20698-04-8 |

| Symax Laboratories | Lab Grade | Kilogram scale | 20698-04-8 |

| Alchem Pharmtech | - | Inquire for details | 20698-04-8 |

| BenchChem | - | Inquire for details | 20698-04-8 |

Note: This table is not exhaustive and is intended to provide a representative sample of commercial sources. Researchers are encouraged to consult the suppliers' websites for the most up-to-date information on availability and pricing.

Synthesis of 3,6-Diiodopyridazine

The synthesis of 3,6-diiodopyridazine is typically achieved in a two-step process starting from readily available maleic anhydride. The first step involves the formation of 3,6-dihydroxypyridazine (maleic hydrazide), which is then converted to 3,6-dichloropyridazine. The final step is a halogen exchange reaction (Finkelstein reaction) to yield the desired 3,6-diiodopyridazine.

Step 1: Synthesis of 3,6-Dichloropyridazine

The synthesis of the key intermediate, 3,6-dichloropyridazine, has been well-established. A common method involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol:

-

Preparation of 3,6-Dihydroxypyridazine: In a suitable reaction vessel, hydrazine hydrate is reacted with maleic anhydride in an acidic aqueous solution. The mixture is heated to reflux, typically around 110°C, for several hours.[5] Upon cooling, 3,6-dihydroxypyridazine precipitates and can be collected by filtration.

-

Chlorination: To a flask charged with 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl₃) is added. The reaction mixture is heated, often to around 80°C, and stirred for several hours.[4] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia) to a pH of approximately 8.[3][4] The crude 3,6-dichloropyridazine is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and purified, typically by recrystallization or column chromatography.

Step 2: Synthesis of 3,6-Diiodopyridazine (Finkelstein Reaction)

The conversion of 3,6-dichloropyridazine to 3,6-diiodopyridazine is achieved through a Finkelstein reaction, which involves a halogen exchange.[6][7][8]

Experimental Protocol:

-

In a round-bottom flask, 3,6-dichloropyridazine is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).[7][8]

-

An excess of sodium iodide (NaI) is added to the solution. The use of excess NaI helps to drive the equilibrium towards the formation of the diiodo product.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

As the reaction proceeds, the less soluble sodium chloride (NaCl) precipitates from the acetone, further driving the reaction to completion.[8]

-

Upon completion, the reaction mixture is cooled, and the precipitated NaCl is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude 3,6-diiodopyridazine is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[9][10][11] 3,6-Diiodopyridazine serves as a key starting material for the synthesis of novel pyridazine-based drug candidates. The two iodine atoms provide reactive handles for the introduction of various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 3,6-disubstituted pyridazines have been investigated as potential anticancer agents, with some compounds showing potent anti-proliferative activity against human cancer cell lines.[10] The ability to readily modify the 3 and 6 positions of the pyridazine ring using 3,6-diiodopyridazine is crucial for optimizing the efficacy and selectivity of these compounds. For instance, N³, N⁶-diphenylpyridazine-3,6-diamine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of this scaffold in developing new anti-infective agents.[12]

Utility in Cross-Coupling Reactions

3,6-Diiodopyridazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between 3,6-diiodopyridazine and an organoboron compound, typically a boronic acid or ester.[13][14] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Representative Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 3,6-diiodopyridazine, a boronic acid (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents per iodine) are combined.[15]

-

A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3,6-disubstituted pyridazine.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between 3,6-diiodopyridazine and a terminal alkyne.[16][17] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Representative Experimental Protocol:

-

To a reaction vessel under an inert atmosphere, 3,6-diiodopyridazine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent) are added.[18][19]

-

The terminal alkyne (1.1-1.5 equivalents per iodine) is then added.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution (e.g., ammonium chloride) to remove the amine base and copper salts.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Conclusion

3,6-Diiodopyridazine is a commercially accessible and highly valuable building block for chemical synthesis. Its preparation from common starting materials is well-documented, and its reactivity in palladium-catalyzed cross-coupling reactions provides a facile route to a wide array of functionalized pyridazine derivatives. For researchers and professionals in drug discovery and materials science, 3,6-diiodopyridazine offers a versatile platform for the design and synthesis of novel molecules with tailored properties and biological activities. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for the effective utilization of this important heterocyclic intermediate.

References

- 1. indiamart.com [indiamart.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. sarpublication.com [sarpublication.com]

- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpionline.org [jpionline.org]

- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

The Safe Handling and Storage of 3,6-Diiodopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodopyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the reactivity of its carbon-iodine bonds make it a valuable precursor for the synthesis of a wide array of novel compounds through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the safe handling, storage, and common experimental applications of 3,6-diiodopyridazine to ensure its effective and safe use in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of 3,6-diiodopyridazine is paramount for its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 3,6-Diiodopyridazine

| Property | Value | Reference |

| CAS Number | 20698-04-8 | [2] |

| Molecular Formula | C₄H₂I₂N₂ | [2] |

| Molecular Weight | 331.88 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 155-160 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Form | Solid | [2] |

Table 2: GHS Hazard Information for 3,6-Diiodopyridazine

| Hazard | Description | Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation mark) | Danger | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation mark) | Danger | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | GHS07 (Exclamation mark) | Danger | H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich Safety Data Sheet.[2]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 3,6-diiodopyridazine.

Engineering Controls

-

Ventilation: All handling of solid 3,6-diiodopyridazine and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling 3,6-diiodopyridazine:

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | - Chemically resistant gloves (e.g., nitrile rubber). - A lab coat or chemical-resistant apron. - Closed-toe shoes. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter is recommended. |

Based on recommendations from the Sigma-Aldrich Safety Data Sheet.[2]

Hygiene Practices

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly with soap and water after handling.

-

Do not eat, drink, or smoke in areas where 3,6-diiodopyridazine is handled.

-

Contaminated clothing should be removed and laundered before reuse.

Storage and Stability

Proper storage of 3,6-diiodopyridazine is crucial to maintain its integrity and prevent hazardous situations.

-

Storage Temperature: Store in a refrigerator at 2-8°C.[2]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Light and Moisture: Protect from light and moisture to prevent degradation.

Experimental Protocols

3,6-Diiodopyridazine is a key substrate in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions. Below is a representative experimental protocol for a double Sonogashira coupling reaction.

Example Protocol: Synthesis of 3,6-Bis((4-iodophenyl)ethynyl)pyridazine via Double Sonogashira Coupling

This protocol is adapted from a similar procedure for the synthesis of related dialkynylpyridazines.[3]

Materials:

-

3,6-Diiodopyridazine

-

1-Ethynyl-4-iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Argon (or Nitrogen) gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Inert Atmosphere: A Schlenk flask is charged with 3,6-diiodopyridazine (1.0 eq), 2-ethynyl-4,6-dimethylpyrimidine (2.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.03 eq). The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

Solvent Addition: A degassed mixture of triethylamine and DMSO (2.5:1 v/v) is added to the flask via syringe.

-

Reaction: The reaction mixture is stirred under an argon atmosphere at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvents are removed under reduced pressure. Dichloromethane is added to the residue, and the organic phase is washed twice with water.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3,6-bis((4-iodophenyl)ethynyl)pyridazine.

Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE, and if it is a solid, carefully sweep it up to avoid generating dust. Place the spilled material in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent.

-

Disposal: Dispose of 3,6-diiodopyridazine and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of 3,6-diiodopyridazine.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Diiodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 3,6-diiodopyridazine. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of mono- and di-aminopyridazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The Buchwald-Hartwig amination offers a versatile and efficient route to construct carbon-nitrogen (C-N) bonds, often with high yields and excellent functional group tolerance.[1][2] The reactivity of the C-I bond in 3,6-diiodopyridazine makes it an excellent substrate for this transformation, generally proceeding under milder conditions compared to its chloro- or bromo-analogs.

Reaction Overview

The Buchwald-Hartwig amination of 3,6-diiodopyridazine can be controlled to achieve either mono- or di-amination by carefully selecting the reaction conditions, including the stoichiometry of the amine, the catalyst system (palladium precursor and ligand), the base, and the solvent.

Mono-amination:

Di-amination:

Caption: General workflow for Buchwald-Hartwig amination.

Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. [2]

Caption: Catalytic cycle of Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 3,6-Diarylpyridazines from 3,6-Diiodopyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diarylpyridazines represent a privileged scaffold in medicinal chemistry and materials science. The inherent physicochemical properties of the pyridazine ring, including its polar nature and hydrogen bonding capabilities, make it an attractive core for the development of novel therapeutic agents.[1][2] Indeed, various 3,6-disubstituted pyridazine derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, and analgesics.[1][3] The synthesis of these valuable compounds can be efficiently achieved through palladium-catalyzed cross-coupling reactions, utilizing the versatile building block, 3,6-diiodopyridazine. The two iodine substituents on the pyridazine ring serve as reactive handles for the introduction of diverse aryl groups via methodologies such as the Suzuki-Miyaura and Sonogashira coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of 3,6-diarylpyridazines from 3,6-diiodopyridazine, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Strategies: Suzuki-Miyaura and Sonogashira Coupling

The primary methods for the synthesis of 3,6-diarylpyridazines from 3,6-diiodopyridazine are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions offer a robust and versatile approach to forming carbon-carbon bonds.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the diiodopyridazine with an arylboronic acid in the presence of a palladium catalyst and a base. It is a widely used method due to its tolerance of a wide range of functional groups and generally high yields.[4][5][6]

-

Sonogashira Coupling: This reaction couples the diiodopyridazine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[7][8][9] This method is particularly useful for introducing alkynylaryl substituents, which can be further functionalized.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3,6-diarylpyridazines via Suzuki-Miyaura and Sonogashira coupling reactions, based on analogous reactions reported in the scientific literature.

Table 1: Suzuki-Miyaura Coupling of 3,6-Diiodopyridazine with Various Arylboronic Acids (Representative Data)

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 3,6-Diphenylpyridazine | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3,6-Bis(4-methoxyphenyl)pyridazine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | 3,6-Di(thiophen-3-yl)pyridazine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 75-85 |

| 4 | 4-Cyanophenylboronic acid | 3,6-Bis(4-cyanophenyl)pyridazine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 10 | 88-98 |

Table 2: Sonogashira Coupling of 3,6-Diiodopyridazine with Various Terminal Alkynes (Representative Data)

| Entry | Terminal Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 3,6-Bis(phenylethynyl)pyridazine | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 55 | 5 | 80-90 |

| 2 | Ethynyltrimethylsilane | 3,6-Bis(trimethylsilylethynyl)pyridazine | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | RT | 12 | 75-85 |

| 3 | 1-Heptyne | 3,6-Bis(hept-1-yn-1-yl)pyridazine | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Piperidine | Acetonitrile | 60 | 8 | 70-80 |

| 4 | 4-Ethynyltoluene | 3,6-Bis((4-methylphenyl)ethynyl)pyridazine | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Dioxane | 70 | 6 | 82-92 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 3,6-diarylpyridazines from 3,6-diiodopyridazine using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3,6-Diiodopyridazine

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., 2M aqueous sodium carbonate, 3 equivalents)

-

Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and ethanol, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add 3,6-diiodopyridazine (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), and the palladium catalyst (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent mixture (e.g., 10 mL of DME/ethanol) to the flask.

-

Add the aqueous base (e.g., 1.5 mL of 2M Na₂CO₃) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,6-diarylpyridazine.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 3,6-bis(alkynyl)pyridazines from 3,6-diiodopyridazine via a Sonogashira coupling reaction.

Materials:

-

3,6-Diiodopyridazine

-

Terminal alkyne (2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., triethylamine (Et₃N), 4 equivalents)

-

Solvent (e.g., N,N-dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask, add 3,6-diiodopyridazine (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent (e.g., 10 mL of DMF) to the flask.

-

Add the terminal alkyne (2.5 mmol) and the base (e.g., 4.0 mmol of Et₃N) to the reaction mixture via syringe.

-

Heat the reaction mixture to 55 °C and stir for 5-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,6-bis(alkynyl)pyridazine.

Visualizations

The following diagrams illustrate the key chemical transformations and a general workflow for the synthesis of 3,6-diarylpyridazines.